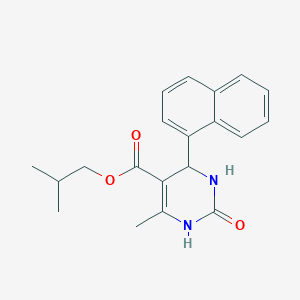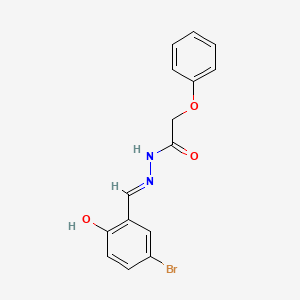
(3E)-1-(2-bromo-4-methylphenyl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3E)-1-(2-BROMO-4-METHYLPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a synthetic organic molecule that belongs to the class of pyrrolidinones This compound is characterized by its complex structure, which includes bromine, chlorine, and methyl groups attached to a phenyl ring, along with a pyrrolidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(2-BROMO-4-METHYLPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-bromo-4-methylbenzaldehyde with 4-chlorobenzylideneacetone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then cyclized using a suitable catalyst to yield the final pyrrolidinone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-1-(2-BROMO-4-METHYLPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Applications De Recherche Scientifique
(3E)-1-(2-BROMO-4-METHYLPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3E)-1-(2-BROMO-4-METHYLPHENYL)-3-[(4-CHLOROPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Triazolo Ring Compounds: Similar in structure and used in pharmaceutical applications.
Propriétés
Formule moléculaire |
C24H17BrClNO |
|---|---|
Poids moléculaire |
450.8 g/mol |
Nom IUPAC |
(3E)-1-(2-bromo-4-methylphenyl)-3-[(4-chlorophenyl)methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C24H17BrClNO/c1-16-7-12-22(21(25)13-16)27-23(18-5-3-2-4-6-18)15-19(24(27)28)14-17-8-10-20(26)11-9-17/h2-15H,1H3/b19-14+ |
Clé InChI |
AEGSCGCAANPEIB-XMHGGMMESA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)Cl)/C2=O)C4=CC=CC=C4)Br |
SMILES canonique |
CC1=CC(=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B11686856.png)
![2-{[2-(Diethylamino)ethyl]sulfanyl}-5-hexylpyrimidine-4,6-diol](/img/structure/B11686863.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11686871.png)

![ethyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11686882.png)
![{2,6-dibromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11686885.png)
![4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-chlorophenyl)-4-oxobutanamide](/img/structure/B11686886.png)
![(5Z)-5-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686887.png)
![N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11686900.png)
![4-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11686908.png)

![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11686919.png)

![(3E)-1-(3-nitrophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11686924.png)
